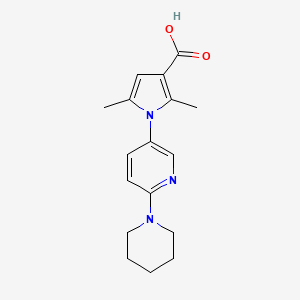
2,5-Dimethyl-1-(6-piperidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid
説明
2,5-Dimethyl-1-(6-piperidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid is a useful research compound. Its molecular formula is C17H21N3O2 and its molecular weight is 299.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2,5-Dimethyl-1-(6-piperidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid (commonly referred to as compound 1) is a synthetic organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H21N3O2
- Molecular Weight : 299.37 g/mol
- IUPAC Name : 2,5-dimethyl-1-(6-piperidin-1-ylpyridin-3-yl)pyrrole-3-carboxylic acid
- CAS Number : 1170101-62-8
The biological activity of compound 1 is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. The presence of the pyrrole and piperidine moieties suggests potential activity against targets related to neuropharmacology and infectious diseases.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has been evaluated against drug-resistant strains of Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth. The structure–activity relationship (SAR) studies indicate that modifications to the piperidine ring can enhance its efficacy against resistant strains .
Anti-inflammatory Properties
In vitro experiments have suggested that compound 1 may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophage cell lines, indicating a potential role in treating inflammatory diseases .
Neuropharmacological Effects
Given the structural similarity to known psychoactive compounds, compound 1 has been investigated for its effects on neurotransmitter systems. Preliminary data suggest that it may modulate dopaminergic and serotonergic pathways, which could have implications for treating neurological disorders such as depression and anxiety .
Study on Antituberculosis Activity
A pivotal study evaluated the efficacy of compound 1 against M. tuberculosis H37Rv. The Minimum Inhibitory Concentration (MIC) was determined to be below 0.016 μg/mL, demonstrating strong antibacterial activity. This study employed a metabolic labeling assay to confirm the compound's mechanism of action through inhibition of mycolic acid biosynthesis .
| Compound | MIC (μg/mL) | Toxicity (IC50 μg/mL) |
|---|---|---|
| Compound 1 | <0.016 | >64 |
In Vivo Efficacy
Further investigations into the in vivo efficacy of compound 1 revealed that it maintains stability in biological systems and exhibits low cytotoxicity. Animal models treated with this compound showed reduced bacterial load and improved survival rates compared to untreated controls, underscoring its therapeutic potential .
科学的研究の応用
Research indicates that 2,5-Dimethyl-1-(6-piperidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid exhibits various biological activities, making it a candidate for further investigation in pharmacology:
Anticancer Potential
Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties. The presence of the pyrrole and piperidine moieties is often associated with anti-tumor activity. For instance, derivatives of pyrrole have been shown to inhibit cancer cell proliferation in vitro and in vivo models.
Neuropharmacological Effects
Given the piperidine component, this compound may interact with neurotransmitter systems. Compounds that contain piperidine rings are often studied for their potential effects on cognitive function and neuroprotection. Investigations into similar compounds have indicated possible applications in treating neurodegenerative diseases like Alzheimer's or Parkinson's disease.
Antimicrobial Activity
There is evidence that pyrrole derivatives can possess antimicrobial properties. The structural features of this compound may contribute to its effectiveness against various bacterial and fungal strains.
Applications in Drug Discovery
The unique structure of this compound positions it as a valuable building block in medicinal chemistry. Here are some specific applications:
Lead Compound Development
The compound can serve as a lead structure for the development of new pharmaceuticals. Its modifications may lead to derivatives with enhanced potency or reduced toxicity.
Targeted Drug Delivery Systems
Research into drug delivery systems could utilize this compound due to its ability to form complexes with other molecules, potentially enhancing the bioavailability of therapeutic agents.
特性
IUPAC Name |
2,5-dimethyl-1-(6-piperidin-1-ylpyridin-3-yl)pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-10-15(17(21)22)13(2)20(12)14-6-7-16(18-11-14)19-8-4-3-5-9-19/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAGQYKWXLVTJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CN=C(C=C2)N3CCCCC3)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















